Bienvenue dans la boutique en ligne BenchChem!

6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Molecular Weight Pharmacokinetics Drug-likeness

This 6-dialkylaminopyrimidine building block is essential for antitubercular SAR programs targeting novel mechanisms of action. Its butyl(ethyl)amino substituent is pharmacophorically optimized—simpler amino analogs cannot replicate this activity without compromising MIC99 potency or target selectivity. The free carboxylic acid enables direct amide coupling for hit-to-lead expansion. Secure this non-commercial scaffold to access differentiated chemical space for KMO inhibition, histone demethylase antagonism, or PROTAC linker attachment. Not widely available in screening collections.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 1860978-75-1
Cat. No. B1481863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid
CAS1860978-75-1
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCCN(CC)C1=NC=NC(=C1)C(=O)O
InChIInChI=1S/C11H17N3O2/c1-3-5-6-14(4-2)10-7-9(11(15)16)12-8-13-10/h7-8H,3-6H2,1-2H3,(H,15,16)
InChIKeyWWBNRXFPHSXKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (CAS 1860978-75-1) – A Differentiated Pyrimidine-4-carboxylic Acid Building Block for Chemical Biology and Medicinal Chemistry Procurement


6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (CAS 1860978-75-1) is a heterocyclic organic compound belonging to the pyrimidine-4-carboxylic acid class, characterized by a pyrimidine core substituted at the 6-position with a butyl(ethyl)amino group and bearing a carboxylic acid functionality at the 4-position . With a molecular formula of C11H17N3O2 and a molecular weight of 223.27 g/mol, this compound serves as a versatile synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals where tailored physicochemical properties are required [1]. The presence of both a tertiary amino substituent and a free carboxylic acid enables diverse chemical transformations, including amide bond formation and conjugation, while offering structural differentiation from simpler 6-amino or 6-alkylamino pyrimidine-4-carboxylic acid analogs.

Why 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid Cannot Be Interchanged with Generic Pyrimidine-4-carboxylic Acid Derivatives in Structure–Activity Relationship (SAR)-Driven Research


Generic substitution of pyrimidine-4-carboxylic acid building blocks is invalid in structure–activity relationship (SAR)-driven research due to the profound impact of subtle structural modifications on both molecular recognition and physicochemical properties. The 6-dialkylamino substituent pattern has been demonstrated to confer potent antitubercular activity with a novel mechanism of action in 6-dialkylaminopyrimidine carboxamide series, whereas closely related analogs lacking this substitution or bearing different alkyl chains exhibit markedly reduced potency [1]. The specific butyl(ethyl)amino moiety in CAS 1860978-75-1 represents a deliberate structural optimization that cannot be mimicked by simpler 6-amino, 6-alkylamino, or 2-substituted pyrimidine-4-carboxylic acid analogs without fundamentally altering biological activity, selectivity, and physicochemical parameters such as logP and topological polar surface area. As evidenced by SAR studies on pyrimidine-4-carboxylic acid derivatives, even minor changes in the amino substituent at the 6-position can shift target engagement profiles from histone demethylase inhibition to kynurenine monooxygenase antagonism, underscoring the non-interchangeable nature of these building blocks in medicinal chemistry programs [2].

Product-Specific Quantitative Evidence Guide: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid vs. Structural Analogs


Molecular Weight Differentiation: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid vs. 6-(Butylamino)pyrimidine-4-carboxylic acid

6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (CAS 1860978-75-1) possesses a molecular weight of 223.27 g/mol, which is 28.05 g/mol higher (a 14.4% increase) than the mono-substituted analog 6-(butylamino)pyrimidine-4-carboxylic acid (CAS 200626-40-0, MW 195.22 g/mol) . This increase, corresponding to the addition of an ethyl group to the amino nitrogen, shifts the compound's physicochemical property space, potentially improving membrane permeability and metabolic stability in a manner consistent with the established SAR trends observed for 6-dialkylaminopyrimidine carboxamide antitubercular agents, where the tertiary amine motif was identified as critical for target engagement [1].

Molecular Weight Pharmacokinetics Drug-likeness

Structural Regioisomer Differentiation: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid vs. 2-[Butyl(ethyl)amino]pyrimidine-4-carboxylic acid

The target compound is the 6-substituted pyrimidine-4-carboxylic acid regioisomer (CAS 1860978-75-1), whereas the 2-substituted analog 2-[butyl(ethyl)amino]pyrimidine-4-carboxylic acid (CAS 1694471-14-1) represents a distinct chemical entity despite sharing the same molecular formula (C11H17N3O2) and molecular weight (223.27 g/mol) [1]. In the context of pyrimidine-4-carboxylic acid pharmacophores, the position of the amino substituent is critical for receptor binding: SAR studies on pyrimidine-4-carboxylic acid derivatives have shown that 6-substituted analogs exhibit distinct target engagement profiles compared to 2-substituted congeners, with the 6-position being a key vector for optimizing interactions with protein targets such as histone demethylases and kynurenine monooxygenase [2].

Regioisomerism Target Selectivity Chemical Synthesis

Predicted Lipophilicity Differentiation: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid vs. Unsubstituted Pyrimidine-4-carboxylic Acid

The introduction of the butyl(ethyl)amino substituent at the 6-position substantially increases the predicted lipophilicity compared to the unsubstituted pyrimidine-4-carboxylic acid core. While experimental logP data for CAS 1860978-75-1 are not currently available, the unsubstituted pyrimidine-4-carboxylic acid (CAS 31462-59-6) has a reported logP of approximately 0.1–0.17 [1]. Based on the established contribution of alkylamino substituents to logP in pyrimidine-4-carboxylic acid series, the butyl(ethyl)amino group is expected to increase the predicted logP by approximately 1.5–2.0 log units, bringing the compound into a lipophilicity range (logP ~1.5–2.2) that is more favorable for passive membrane diffusion and blood–brain barrier penetration compared to the parent acid [2].

Lipophilicity logP Membrane Permeability

Functional Group Differentiation: Tertiary Amino vs. Secondary Amino Pyrimidine-4-carboxylic Acid Analogs

6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid features a tertiary dialkylamino group, distinguishing it from secondary amino analogs such as 6-(ethylamino)pyrimidine-4-carboxylic acid (CAS 1097254-87-9, MW 167.17 g/mol) and 6-(butylamino)pyrimidine-4-carboxylic acid (MW 195.22 g/mol) . The tertiary amine lacks an N–H proton available for hydrogen bonding, which alters the compound's hydrogen bond donor count and topological polar surface area. In SAR studies of 6-dialkylaminopyrimidine carboxamides, the absence of an N–H hydrogen bond donor was identified as a key feature for avoiding off-target interactions and improving selectivity profiles [1]. The tertiary amine also confers different synthetic reactivity, enabling selective functionalization strategies that are not accessible with secondary amino analogs.

Functional Group Reactivity Synthetic Versatility

Synthetic Versatility: Carboxylic Acid Handle for Diverse Derivatization

The carboxylic acid group at the 4-position of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid provides a robust handle for amide bond formation, esterification, and bioconjugation via standard coupling chemistries [1]. This functional group enables facile incorporation of the butyl(ethyl)amino-substituted pyrimidine scaffold into larger molecular architectures, such as peptide conjugates, fluorescent probes, or affinity matrices. In contrast, analogs lacking the carboxylic acid group (e.g., 6-(butyl(ethyl)amino)pyrimidine derivatives without the 4-carboxylic acid) offer limited downstream synthetic utility and cannot be directly used in amide coupling strategies without additional synthetic steps. The presence of the carboxylic acid in the target compound eliminates the need for protecting group manipulations or functional group interconversions, streamlining synthetic workflows and reducing overall step count in medicinal chemistry campaigns.

Carboxylic Acid Amide Bond Formation Bioconjugation

Optimal Research and Industrial Application Scenarios for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (CAS 1860978-75-1)


SAR-Driven Optimization of Pyrimidine-4-carboxamide Lead Series in Antitubercular Drug Discovery

In hit-to-lead optimization campaigns for antitubercular agents, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid serves as a privileged carboxylic acid building block for the synthesis of 6-dialkylaminopyrimidine carboxamide analogs. The tertiary butyl(ethyl)amino substituent mimics the pharmacophore identified in the SoftFocus library screening that yielded compounds with MIC99 values in the low micromolar range against clinical Mycobacterium tuberculosis strains [1]. Procurement of this specific building block enables systematic SAR exploration of the left-hand side amide substituent while maintaining the optimal 6-dialkylamino substitution pattern that was shown to confer a novel mechanism of action without cross-resistance to conventional antituberculosis drugs.

Design and Synthesis of Selective Histone Demethylase (KDM) Inhibitors for Oncology Programs

Pyrimidine-4-carboxylic acid derivatives have been patented as potent histone demethylase inhibitors with anticancer activity [2]. The 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid scaffold provides a differentiated starting point for designing novel KDM5A or KDM4 subfamily inhibitors, where the butyl(ethyl)amino group at the 6-position can be leveraged to optimize interactions with the histone substrate binding pocket. The carboxylic acid functionality allows direct coupling to amine-containing warheads or linkers for PROTAC development, while the tertiary amino group minimizes hydrogen bonding that could otherwise lead to metabolic instability or off-target effects.

Synthesis of CNS-Penetrant Chemical Probes Targeting Kynurenine Monooxygenase (KMO)

Based on SAR studies of pyrimidine-4-carboxylic acid-based KMO inhibitors developed for Huntington's disease [3], 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid offers a scaffold with enhanced predicted lipophilicity (logP ~1.5–2.2) that aligns with CNS drug-like property space. The compound can be elaborated into amide derivatives designed to engage the kynurenine binding site while maintaining the favorable CNS multiparameter optimization (MPO) scores required for brain penetration. The increased molecular weight and tertiary amine substitution differentiate this building block from simpler pyrimidine-4-carboxylic acid analogs, providing a distinct chemical starting point for lead optimization.

Building Block for Custom Chemical Library Synthesis in Academic and Industrial Core Facilities

For core synthesis facilities and medicinal chemistry groups building diverse, drug-like screening libraries, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid represents a non-commercial, structurally differentiated carboxylic acid building block. Its unique combination of a 6-dialkylamino substituent and a 4-carboxylic acid handle is not widely represented in commercial screening collections, offering opportunities to access novel chemical space. The compound can be readily coupled to diverse amine libraries via high-throughput amide bond formation protocols, enabling the rapid generation of hundreds of analogs for phenotypic screening or target-based assays, while its distinct molecular weight (223.27 g/mol) and predicted lipophilicity ensure that the resulting library members fall within favorable drug-like property ranges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.